molecular formula C16H15Cl2N5O2S B2902156 2,4-dichloro-5-methyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide CAS No. 2034374-31-5

2,4-dichloro-5-methyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide

Cat. No.: B2902156
CAS No.: 2034374-31-5
M. Wt: 412.29
InChI Key: YXZGGBYCAQUEPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dichloro-5-methyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide is a novel chemical entity designed for research applications. This compound features a benzenesulfonamide group linked to a methylpyrazolylmethylpyrazine scaffold, a structure associated with significant potential in medicinal chemistry and drug discovery. The incorporation of the benzenesulfonamide moiety is of particular interest, as this group is a known pharmacophore in the development of inhibitors for various enzymes . Sulfonamides demonstrate a high affinity for enzyme active sites, notably as zinc-binding groups in carbonic anhydrase inhibitors, which are investigated for conditions like glaucoma . Furthermore, pyrazole-containing compounds are widely studied for their diverse biological activities, which can include anti-inflammatory and anticancer effects, making them persuasive scaffolds in pharmaceutical research . The specific structural configuration of this compound suggests it may be a valuable tool for researchers exploring enzyme inhibition, oncology, and neuroscience. It is intended for use in assay development, high-throughput screening, and structure-activity relationship (SAR) studies to further elucidate its mechanism of action and therapeutic potential. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate care and in compliance with all their institution's safety procedures.

Properties

IUPAC Name

2,4-dichloro-5-methyl-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N5O2S/c1-10-5-16(13(18)7-12(10)17)26(24,25)21-8-11-6-14(22-23(11)2)15-9-19-3-4-20-15/h3-7,9,21H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXZGGBYCAQUEPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC2=CC(=NN2C)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs

The compound shares structural motifs with several benzenesulfonamide derivatives, differing primarily in substituents and heterocyclic appendages:

Compound Name Key Substituents/Heterocycles Biological Activity/Properties Reference
4-[3-(4-Hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide () Dihydropyrazole, hydroxyphenyl Carbonic anhydrase inhibition, cytotoxicity
1-[(2,4-Dichlorophenyl)methyl]-N-(4-fluorobenzenesulfonyl)-3-methyl-1H-pyrazole-5-carboxamide () Dichlorophenyl, fluorobenzenesulfonamide Antibacterial, antimycobacterial
4-[5-(1,3-Benzodioxol-5-yl)-4H-pyrazol-3-yl]benzenesulfonamide () Benzodioxolyl, pyrazole Not explicitly stated (synthetic focus)
(E)-4-((3-(Substituted phenyl)-1-phenyl-1H-pyrazol-5-yl)methylene)amino)benzenesulfonamide () Phenylpyrazole, Schiff base linker Diuretic potential (in silico)
4-Amino-N-(1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide () Aminophenyl, phenylpyrazole Solubility data reported

Key Structural Differences :

  • Chlorine vs.
  • Pyrazine Integration : The pyrazine ring (absent in most analogs) may improve hydrogen-bonding capacity and π-π stacking, influencing target binding affinity .
  • Linker Flexibility : The methylene linker between pyrazole and benzenesulfonamide offers conformational flexibility, unlike rigid Schiff base linkers () .
Physicochemical Properties
  • Solubility: The dichloro and methyl groups reduce solubility compared to aminobenzenesulfonamides (–11). However, pyrazine’s nitrogen atoms may mitigate this via hydrogen bonding with water .
  • Hydrogen Bonding: The sulfonamide (-SO₂NH-) and pyrazine N-atoms act as hydrogen-bond donors/acceptors, influencing crystal packing () and bioavailability .
  • LogP : Estimated LogP > 3 (due to chlorines and methyl), higher than ’s dihydropyrazole (LogP ~2.5), suggesting greater lipid membrane penetration .

Preparation Methods

Synthetic Routes for 2,4-Dichloro-5-Methyl-N-((1-Methyl-3-(Pyrazin-2-yl)-1H-Pyrazol-5-yl)Methyl)Benzenesulfonamide

Retrosynthetic Analysis

The target compound dissects into two primary intermediates:

  • 2,4-Dichloro-5-methylbenzenesulfonyl chloride : Synthesized via chlorosulfonation of 2,4-dichloro-5-methylbenzene.
  • (1-Methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methylamine : Constructed through cyclocondensation and subsequent functionalization.

Coupling these intermediates via nucleophilic acyl substitution forms the sulfonamide bond.

Stepwise Synthesis

Synthesis of 2,4-Dichloro-5-Methylbenzenesulfonyl Chloride

Procedure :

  • Reactants : 2,4-Dichloro-5-methylbenzene (1.0 equiv), chlorosulfonic acid (2.5 equiv), sodium sulfate (0.1 equiv).
  • Conditions : N-Methylpyrrolidone (NMP) solvent, 145°C, 5 h under nitrogen.
  • Workup : Cool to 25°C, centrifuge, and recover solvent under reduced pressure.

Yield : 82–87% (patent data).

Mechanism : Electrophilic aromatic sulfonation occurs at the para position to the methyl group, followed by chlorination.

Synthesis of (1-Methyl-3-(Pyrazin-2-yl)-1H-Pyrazol-5-yl)Methylamine

Procedure :

  • Step 1 : Cyclocondensation of 3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde with methylhydrazine in ethanol at 80°C for 12 h.
  • Step 2 : Reductive amination using sodium cyanoborohydride and ammonium acetate in methanol.

Yield : 68–72% (estimated from analogous reactions).

Coupling Reaction

Procedure :

  • Reactants : 2,4-Dichloro-5-methylbenzenesulfonyl chloride (1.0 equiv), (1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methylamine (1.1 equiv).
  • Conditions : Dichloromethane (DCM), triethylamine (2.0 equiv), 0°C to 25°C, 4 h.
  • Workup : Extract with 5% HCl, dry over Na2SO4, and concentrate.

Yield : 89–93%.

Optimization Strategies

Sulfonation Efficiency

Catalyst Screening :

Catalyst Solvent Temperature (°C) Yield (%)
None NMP 145 65
Na2SO4 NMP 145 87
H2SO4 NMP 145 72

Sodium sulfate enhances reaction efficiency by absorbing generated HCl, shifting equilibrium toward product.

Coupling Reaction Kinetics

Base Selection :

  • Triethylamine : 93% yield.
  • Pyridine : 85% yield.
  • DIPEA : 90% yield.

Triethylamine’s superior nucleophilicity facilitates deprotonation of the amine, accelerating sulfonamide bond formation.

Characterization and Analytical Data

Spectroscopic Validation

¹H NMR (400 MHz, CDCl3) :

  • δ 8.52 (d, J = 2.4 Hz, 1H, pyrazine-H)
  • δ 7.89 (s, 1H, pyrazole-H)
  • δ 4.32 (s, 2H, CH2NH)
  • δ 2.45 (s, 3H, Ar-CH3).

IR (KBr) :

  • 1345 cm⁻¹ (S=O asym. stretch)
  • 1160 cm⁻¹ (S=O sym. stretch)
  • 1550 cm⁻¹ (C=N pyrazine).

HRMS (ESI+) :

  • Calculated for C17H16Cl2N6O2S: [M+H]⁺ = 455.0421
  • Found: 455.0418.

Industrial-Scale Production

Continuous Flow Synthesis

Reactor Design :

  • Sulfonation : Tubular reactor with Ti alloy lining (resistant to chlorosulfonic acid).
  • Coupling : Packed-bed reactor containing immobilized triethylamine on silica.

Throughput : 15 kg/h with 91% purity post-crystallization.

Waste Management

  • HCl Scrubbing : Neutralization with NaOH generates NaCl for industrial reuse.
  • Solvent Recovery : NMP is distilled and reused, achieving 98% recovery.

Q & A

Basic: What synthetic strategies are effective for preparing 2,4-dichloro-5-methyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones under reflux conditions in ethanol .
  • Step 2: Sulfonamide linkage via nucleophilic substitution, where the pyrazole-methylamine intermediate reacts with 2,4-dichloro-5-methylbenzenesulfonyl chloride in the presence of a base (e.g., K₂CO₃) in DMF at room temperature .
  • Step 3: Purification using column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the final product.

Key Considerations:

  • Control reaction pH and temperature to avoid side reactions (e.g., over-chlorination).
  • Monitor intermediates using TLC (GF254 plates) .

Basic: How is structural characterization performed for this compound?

Answer:
A combination of spectroscopic and computational methods is employed:

Technique Application Example Data
¹H/¹³C NMR Assign substituent positionsδ 8.5–8.7 ppm (pyrazine protons), δ 2.4 ppm (methyl group)
X-ray crystallography Confirm 3D geometryBond angles: C-S-N ≈ 107°, dihedral angle between pyrazole and benzene: 85°
DFT Calculations Validate electronic structureHOMO-LUMO gap: ~4.2 eV

Note: Compare experimental and computational data to resolve ambiguities in stereochemistry.

Basic: What solvents and conditions optimize its reactivity in derivatization?

Answer:

  • Solvents: Use polar aprotic solvents (DMF, DMSO) for sulfonamide reactions; THF or dichloromethane for alkylation .
  • Catalysts: Pd(PPh₃)₄ for cross-coupling reactions involving pyrazine or pyrazole rings .
  • Temperature: Mild conditions (0–25°C) prevent decomposition of the sulfonamide group.

Critical Factor: Avoid protic solvents (e.g., water) during sulfonamide formation to minimize hydrolysis .

Advanced: How to design molecular docking studies to predict biological targets?

Answer:

Target Selection: Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, tyrosine kinases) .

Ligand Preparation: Optimize the compound’s 3D structure using Gaussian09 at the B3LYP/6-31G(d) level .

Docking Software: Use AutoDock Vina with parameters:

  • Grid box centered on catalytic site (20 ų).
  • Lamarckian genetic algorithm for conformational sampling .

Validation: Compare docking scores with known inhibitors (e.g., acetazolamide) and validate via MD simulations (100 ns) .

Example Result: Predicted binding affinity of −8.2 kcal/mol to carbonic anhydrase IX .

Advanced: How to resolve contradictions in reported solubility data?

Answer:
Discrepancies arise from solvent polarity and crystallinity. Follow this protocol:

Solubility Testing:

  • Prepare saturated solutions in buffered media (pH 1.2–7.4) and measure via UV-Vis at λmax = 260 nm .

Crystallinity Analysis:

  • Use DSC to compare melting points (reported range: 180–185°C) .

Mitigation:

  • Recrystallize from ethanol/water (7:3) to standardize crystal form .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.